2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride
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Overview
Description
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a tetrafluoroethyl group attached to an aniline moiety, with the addition of a hydrochloride group. This compound is used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and interactions due to its unique properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride involves its interaction with molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. The hydrochloride group enhances the compound’s solubility and stability, facilitating its use in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,2,2-Tetrafluoroethyl)aniline
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 4-(1,1,2,2-Tetrafluoroethyl)aniline
Uniqueness
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride is unique due to the presence of both the tetrafluoroethyl group and the hydrochloride group. This combination imparts distinct properties, such as enhanced solubility and stability, making it suitable for a variety of applications. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial contexts.
Biological Activity
2-(1,1,2,2-Tetrafluoroethyl)aniline hydrochloride is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a tetrafluoroethyl group attached to an aniline structure. Its molecular formula is C8H8ClF4N, with a molar mass of approximately 229.6 g/mol. The fluorinated alkyl group enhances its lipophilicity and stability compared to non-fluorinated analogs.
Biological Activity
Research indicates that 2-(1,1,2,2-tetrafluoroethyl)aniline hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with tetrafluoroethyl groups can inhibit the growth of certain bacteria and fungi. This antimicrobial activity may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Antiviral Properties : There is emerging evidence that fluorinated compounds may exhibit antiviral effects against viruses such as Influenza A. The mechanism could involve interference with viral replication or entry into host cells.
- Anticancer Potential : Some studies have indicated that fluorinated anilines possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cell lines. The specific pathways involved remain an area of active investigation.
The biological activity of 2-(1,1,2,2-tetrafluoroethyl)aniline hydrochloride is likely mediated through interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, the tetrafluoroethyl group can influence the binding affinity to enzymes due to its electronegative nature.
- Receptor Binding : Similar compounds have shown the ability to bind to cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Case Studies
Several studies have explored the biological activities of related fluorinated compounds:
- Antimicrobial Studies : A comparative study demonstrated that fluorinated anilines exhibited greater antimicrobial efficacy than their non-fluorinated counterparts. The study highlighted the role of fluorine in enhancing membrane permeability and bioactivity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : In vitro studies showed that certain derivatives of tetrafluoroethyl anilines induced apoptosis in various cancer cell lines through caspase activation pathways. These findings suggest potential therapeutic applications in oncology.
- Toxicity Assessments : Research indicates that while these compounds show promising biological activities, they may also pose toxicity risks. Toxicological evaluations revealed that exposure could lead to skin irritation and respiratory issues in animal models.
Data Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibition of bacterial and fungal growth | |
Antiviral | Potential activity against Influenza A | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Interaction with metabolic enzymes | |
Toxicity | Skin irritation and respiratory issues |
Properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7(10)8(11,12)5-3-1-2-4-6(5)13;/h1-4,7H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSQFVRUFOYIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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